molecular formula C12H9ClN4O B3167421 2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline CAS No. 919278-23-2

2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline

Cat. No.: B3167421
CAS No.: 919278-23-2
M. Wt: 260.68 g/mol
InChI Key: ZZEHDPKBZJJUST-UHFFFAOYSA-N
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Description

2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a chlorine atom and a pyrrolo[3,2-d]pyrimidine moiety in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline typically involves multiple steps One common method starts with the preparation of pyrrolo[3,2-d]pyrimidine derivativesThis can be achieved using microwave-assisted conditions, which provide a robust and efficient approach . The reaction conditions often include the use of hydrochloric acid in water as the solvent, with the mixture being stirred at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The reaction conditions typically involve elevated temperatures and the use of organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline apart is its specific substitution pattern and the presence of the aniline group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects.

Biological Activity

2-Chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C9H8ClN5O\text{C}_9\text{H}_8\text{Cl}\text{N}_5\text{O}

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including compounds structurally related to this compound. For instance, derivatives exhibiting significant inhibition of cyclooxygenase-2 (COX-2) have been reported. The IC50 values for some related compounds were noted to be around 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .

Table 1: Inhibition of COX-2 by Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

2. Anticancer Properties

The anticancer potential of compounds similar to this compound has been investigated in various cancer cell lines. Notably, one study reported that certain pyrimidine derivatives demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and showed better growth inhibition than the standard chemotherapeutic agent 5-Fluorouracil .

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (μM)Reference
5-Fluorouracil17.02
Compound C9.46
Compound D1.75

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Substituents such as electron-releasing groups enhance anti-inflammatory activity by increasing the electron density on the aromatic system, which in turn improves binding affinity to COX enzymes .

Case Studies

Several case studies have underscored the utility of pyrimidine derivatives in pharmaceutical development:

  • In Vivo Efficacy : A study demonstrated that a closely related compound significantly inhibited tumor growth in a mouse xenograft model for head and neck cancer, providing evidence for its therapeutic potential .
  • Safety Profile : Toxicity assessments showed that certain derivatives exhibited favorable safety profiles with no acute toxicity observed at high doses in animal models .

Properties

IUPAC Name

2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-8-5-7(1-2-9(8)14)18-12-11-10(3-4-15-11)16-6-17-12/h1-6,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEHDPKBZJJUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=NC3=C2NC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739487
Record name 2-Chloro-4-[(5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-23-2
Record name 2-Chloro-4-[(5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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